4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate
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Overview
Description
4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol to introduce the sulfanyl group.
Alkyne Formation: The resulting compound is further reacted with an alkyne to form the but-2-ynyl linkage.
Esterification: Finally, the compound is esterified with benzoic acid or its derivatives to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfanyl group can participate in various interactions, including hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-furoate: Similar structure but with a furoate ester instead of a benzoate ester.
4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate: Similar structure but with a methyl group on the benzoate ester.
Uniqueness
The uniqueness of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16N2O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate |
InChI |
InChI=1S/C20H16N2O3S/c1-15-9-11-16(12-10-15)18-21-22-20(25-18)26-14-6-5-13-24-19(23)17-7-3-2-4-8-17/h2-4,7-12H,13-14H2,1H3 |
InChI Key |
FVCNGBVBAIDRFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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